molecular formula C14H17N3OS B2893319 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea CAS No. 339017-65-1

3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea

Cat. No.: B2893319
CAS No.: 339017-65-1
M. Wt: 275.37
InChI Key: NGTNSIGGMGZQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazolyl Urea Derivatives

The integration of urea functionalities into medicinal compounds dates to the 19th century, with Friedrich Wöhler’s synthesis of urea marking a foundational milestone in organic chemistry. By the mid-20th century, urea derivatives emerged as critical pharmacophores due to their hydrogen-bonding capacity and structural versatility. Thiazole rings, characterized by a five-membered heterocyclic structure containing nitrogen and sulfur, gained prominence for their bioisosteric properties and metabolic stability. Early work on thiazolyl ureas focused on antibacterial agents, exemplified by Replidyne Inc.’s efforts to develop 2-aminothiazole urea derivatives targeting microbial pathogens. The Hantzsch thiazole synthesis—a reaction between α-haloketones and thiourea—became a cornerstone for constructing thiazole cores, enabling systematic exploration of substitutions at the 4- and 5-positions. These advancements laid the groundwork for modern derivatives, including 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea, which combines a sterically demanding tert-butyl group with a phenylurea moiety to optimize target engagement.

Significance of this compound in Medicinal Chemistry

This compound exemplifies strategic molecular design to enhance pharmacokinetic and pharmacodynamic profiles. The tert-butyl group at the 4-position of the thiazole ring confers lipophilicity, potentially improving membrane permeability and metabolic stability. Meanwhile, the phenylurea segment facilitates hydrogen bonding with biological targets, a feature leveraged in kinase inhibitors such as Sorafenib and Quizartinib. Structural analogs of this compound have demonstrated dual inhibition of C-RAF and FLT3 kinases, suggesting its potential utility in oncology. Furthermore, the electron-withdrawing chlorine substituents in related compounds (e.g., 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives) enhance target affinity by modulating electronic properties. The synergy between these structural elements positions this compound as a promising candidate for structure-activity relationship (SAR) studies aimed at optimizing anticancer and antimicrobial agents.

Research Objectives and Scholarly Context

Current research objectives for this compound focus on three pillars:

  • Synthesis Optimization : Refining routes to improve yield and scalability, particularly via isocyanate-mediated urea bond formation.
  • Structure-Activity Relationships : Systematically varying substituents on the thiazole and phenyl rings to elucidate contributions to potency and selectivity.
  • Biological Evaluation : Screening against kinase targets (e.g., C-RAF, FLT3) and cancer cell lines to validate mechanistic hypotheses.

These efforts align with broader trends in medicinal chemistry to develop targeted therapies with reduced off-target effects.

Table 1: Synthetic Routes for this compound

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Hantzsch Thiazole Synthesis α-Haloketone, thiourea, ethanol, reflux 60–75
2 Urea Bond Formation Phenyl isocyanate, DCM, triethylamine, RT 45–60
3 Purification Column chromatography (CH₂Cl₂/MeOH) 90% purity

Table 2: Hypothetical Biological Activity Profile (Based on Structural Analogs)

Target Assay Type IC₅₀ (μM) Reference
C-RAF Kinase Fluorescence assay 0.8–2.1
FLT3 Kinase ATP competition 1.5–3.4
HepG2 Cell Viability MTT assay 5.6–12.3

Historical Development of Thiazolyl Urea Derivatives

The evolution of thiazolyl ureas is inextricably linked to advancements in heterocyclic chemistry. The Hantzsch synthesis, developed in 1889, enabled efficient access to 2-aminothiazoles, which were subsequently functionalized with urea groups to enhance biological activity. Early applications centered on antibacterial agents, where the urea moiety improved target binding to bacterial enzymes. For instance, alkoxymethyl thiazol-2-yl urea derivatives demonstrated efficacy against Gram-positive pathogens through inhibition of cell wall synthesis. By the 2000s, researchers began exploring substitutions at the 4- and 5-positions of the thiazole ring to modulate electronic and steric properties. The introduction of tert-butyl groups, as seen in this compound, emerged as a strategy to enhance lipophilicity and bioavailability. Concurrently, the use of aryl isocyanates expanded the diversity of urea-linked pharmacophores, enabling precise tuning of hydrogen-bonding interactions.

Significance in Medicinal Chemistry

The tert-butyl group in this compound serves dual roles: it stabilizes the thiazole ring against oxidative metabolism and creates a hydrophobic pocket for enhanced target binding. Comparative studies of analogous compounds reveal that bulky substituents at the 4-position improve half-life in plasma by reducing cytochrome P450-mediated degradation. The phenylurea segment, meanwhile, engages in critical hydrogen bonds with kinase ATP-binding pockets, as demonstrated in crystallographic studies of Sorafenib analogs. Molecular docking simulations suggest that the planar phenyl ring aligns with hydrophobic residues in FLT3, while the urea carbonyl forms a hydrogen bond with a conserved glutamate residue. These features underscore the compound’s potential as a scaffold for multitarget kinase inhibitors.

Research Objectives and Scholarly Context

Future studies must address gaps in mechanistic understanding and synthetic accessibility. Key priorities include:

  • Catalytic Asymmetric Synthesis : Developing enantioselective routes to access chiral thiazolyl urea derivatives, which may exhibit superior target selectivity.
  • Proteomic Profiling : Identifying off-target interactions using kinome-wide screening platforms to minimize toxicity.
  • Formulation Strategies : Leveraging the tert-butyl group’s lipophilicity to design nanoparticle-based delivery systems for enhanced tumor penetration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTNSIGGMGZQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The thiazole ring and phenylurea moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

  • 4-tert-Butyl vs. Halogenated/Aryl Substituents :
    The tert-butyl group in 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea contrasts with halogenated aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) in compounds like 9b and 9c (). The tert-butyl group increases lipophilicity (logP ~3.5 estimated) compared to polar halogen substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
    • Example: 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine () has solubility in chloroform and DMSO, while bromophenyl analogs (e.g., 9c ) may exhibit lower solubility due to higher molecular weight and crystallinity.

Urea Linkage vs. Alternative Functional Groups

  • Urea vs. Sulfonamide/Amide :
    The urea group in the target compound differs from sulfonamide linkages in AB5 () and amide bonds in 3a–h (). Urea provides stronger hydrogen-bonding capacity, which may improve target binding affinity but increase susceptibility to hydrolysis compared to sulfonamides .
    • Example: 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea () combines urea with a sulfonyl group, balancing hydrogen bonding and metabolic stability.

Pharmacological Activity of Structural Analogs

  • Antimicrobial Activity: Compound 2 (), a thiazole-phenylamino derivative, demonstrated antimicrobial activity and plant growth promotion. The tert-butyl group in the target compound may similarly enhance lipid membrane interaction, though its urea group could broaden target specificity .
  • Enzyme Inhibition :
    Naphthalene-based thiazole derivatives () inhibited SARS-CoV-2 proteases, suggesting that the tert-butyl-thiazole scaffold in the target compound could be optimized for protease binding by modifying the urea’s aryl group .

Data Table: Comparative Analysis of Thiazole Derivatives

Compound Name Substituent on Thiazole Functional Group Molecular Weight Key Properties/Activities Reference
This compound 4-tert-butyl Urea ~303.4 (est.) High lipophilicity, H-bond donor
3-[4-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[3,4-c]pyridine (3a) 5-fluoro-indole Pyrrolopyridine ~348.4 Anticancer (in vitro)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-bromophenyl Acetamide-triazole ~563.4 Antimicrobial, low solubility
3-[Naphthalene-1-yl(1,3-thiazol-2-yl)amino]propanoic acid Naphthalene Propanoic acid ~322.4 SARS-CoV-2 protease inhibition

Biological Activity

3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS Number: 339017-65-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.37 g/mol
  • Purity : Typically around 90% to 98% depending on the source .

The compound exhibits biological activity primarily through inhibition of specific enzymes and pathways. Notably, it has been studied as a potential inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML).

Inhibition of FLT3

Research indicates that derivatives of phenylurea, including this compound, show promising efficacy against both wild-type and mutant forms of FLT3. The mechanism involves:

  • Phosphorylation Inhibition : The compound inhibits the phosphorylation of FLT3, leading to reduced signaling pathways associated with cell proliferation and survival .
  • Induction of Apoptosis : It induces apoptosis in cancer cells in a concentration-dependent manner, which is critical for its anticancer activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueNotes
FLT3 inhibition~60 mg/kg/d (in vivo)Complete tumor regression in MV4-11 xenograft model without body weight loss.
AntimicrobialVaries by strainExhibited >50% inhibition against various mycobacterial species.
Tyrosinase InhibitionNot specifiedPotential use in melanoma treatment; structure-activity relationship explored.

Case Studies

  • FLT3 Inhibition in AML :
    A study demonstrated that the compound effectively inhibited FLT3 phosphorylation and induced apoptosis in MV4-11 cells, a model for AML. The in vivo studies showed complete tumor regression at a dosage of 60 mg/kg/day without significant toxicity .
  • Antimicrobial Activity :
    In a high-throughput screening for anti-mycobacterial compounds, several derivatives including this thiazole-based urea showed potent activity against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The mechanism involved targeting intracellular bacteria, indicating potential for treating resistant strains .
  • Inhibition of Melanogenesis :
    Research on structural requirements for N-phenylthioureas indicated that this compound could serve as an effective inhibitor of tyrosinase, an enzyme critical in melanin production. This suggests applications in cosmetic formulations aimed at skin lightening or melanoma treatment .

Q & A

Basic: What synthetic routes are recommended for 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a phenyl isocyanate with a thiazole derivative containing a tert-butyl group. Key steps include:

  • Intermediate preparation : Reacting 4-tert-butylthiazol-2-amine with phenyl isocyanate under controlled conditions (e.g., anhydrous solvent, nitrogen atmosphere) to form the urea linkage .
  • Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to maximize yield (typically 60–85%) .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the pure product .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Structural verification requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H; δ ~30 ppm for 13^13C), thiazole protons (δ 7.2–8.1 ppm), and urea NH signals (δ ~8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch of urea) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of molecular geometry, particularly the planar thiazole ring and urea linkage angles .

Advanced: How can computational methods aid in understanding the reaction mechanisms involved in synthesizing this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation. For example, modeling the nucleophilic attack of the thiazole amine on phenyl isocyanate to identify optimal electron density conditions .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects and reaction kinetics to refine solvent selection (e.g., polar aprotic vs. nonpolar solvents) .
  • Machine Learning : Training models on existing urea-thiazole synthesis data to predict yields under untested conditions (e.g., novel catalysts or temperatures) .

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for biological applications?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to identify key binding motifs. For example, the tert-butyl group may enhance hydrophobic interactions in enzyme active sites .
  • Bioisosteric Replacement : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl or fluorinated groups) and compare bioactivity .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies to prioritize analogs with favorable ADME properties .

Advanced: How can researchers resolve contradictions in experimental data regarding the compound’s activity or stability?

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify confounding factors. For instance, a 23^3 factorial design could reveal interactions between solvent polarity, catalyst loading, and reaction time .
  • Cross-Validation with Computational Models : Compare experimental bioactivity results with docking predictions to reconcile discrepancies (e.g., false negatives due to solubility issues) .
  • Stability Studies : Accelerated degradation tests under stress conditions (e.g., UV light, humidity) combined with HPLC monitoring to assess degradation pathways .

Advanced: What experimental design principles should be applied to optimize large-scale synthesis while maintaining purity?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch methods, particularly for exothermic steps like urea bond formation .
  • Design Space Exploration : Use response surface methodology (RSM) to define safe operating ranges for critical parameters (e.g., reagent concentration, flow rate) .

Advanced: How can researchers address challenges in characterizing the compound’s solid-state properties?

  • Polymorph Screening : Use solvent-mediated crystallization or grinding to identify stable polymorphs, analyzed via PXRD and DSC .
  • Hygroscopicity Testing : Gravimetric moisture sorption studies to assess stability under varying humidity conditions .
  • Surface Morphology Analysis : SEM or AFM to correlate crystal habit (e.g., needle vs. plate structures) with dissolution rates .

Advanced: What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?

  • Kinase Profiling Panels : Test against a panel of recombinant kinases (e.g., EGFR, MAPK) using fluorescence-based assays to determine IC50_{50} values .
  • Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting for phosphorylated kinases .
  • Resistance Studies : Long-term exposure experiments to identify mutations conferring resistance, followed by molecular dynamics simulations to redesign inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.